(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Description
(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one and its derivatives have been explored for their anticancer potential. A study by Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrating effectiveness against various cancer cell lines.
Antidepressant Potential
Research by Orus et al. (2002) explored benzo[b]thiophene derivatives with piperazine substituents, aiming to develop new antidepressant drugs. These compounds showed promising in vitro activity for serotonin receptor affinity and serotonin reuptake inhibition.
Antimycobacterial Activity
A study by Jallapally et al. (2014) designed piperazine-thiosemicarbazone hybrids, including derivatives of this compound, as potent inhibitors of Mycobacterium tuberculosis.
Pesticidal Activities
Compounds with structures related to this compound have been evaluated for pesticidal activities. Choi et al. (2015) synthesized thiazole derivatives, demonstrating effectiveness against mosquito larvae and a phytopathogenic fungus.
Antimicrobial Agents
Novel derivatives of thiazolidinones and imidazolidinones, related to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. Matys et al. (2015) and Patel et al. (2012) conducted studies demonstrating the potential of these compounds in enhancing antibiotic effectiveness and treating microbial infections.
Anti-Inflammatory Properties
The anti-inflammatory properties of related compounds were explored by Bilavendran et al. (2019). They synthesized derivatives for evaluating their role in inflammation regulation and COX-2 inhibition, indicating potential as anti-inflammatory drugs.
Properties
IUPAC Name |
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-2-5-15(12-14)21-7-9-22(10-8-21)19-20-18(23)17(25-19)13-16-6-3-11-24-16/h2-6,11-13H,7-10H2,1H3/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQNJXOOTWGLN-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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